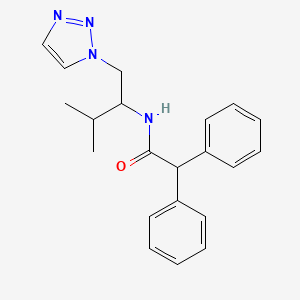
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and is commonly referred to as MDAA. The purpose of
Wirkmechanismus
The exact mechanism of action of MDAA is not yet fully understood. However, it has been proposed that it may act by inhibiting the synthesis of certain enzymes or proteins that are necessary for the survival of bacteria, fungi, or cancer cells. Additionally, MDAA may act by modulating the activity of certain signaling pathways that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MDAA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MDAA can inhibit the growth of various bacterial and fungal strains. Additionally, MDAA has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Furthermore, MDAA has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a pain reliever and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
MDAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, MDAA has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, there are also some limitations to the use of MDAA in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for MDAA.
Zukünftige Richtungen
There are several potential future directions for research on MDAA. One area of interest is the development of new antibiotics based on the structure of MDAA. Additionally, further studies are needed to determine the optimal dosage and administration route for MDAA as a potential pain reliever and anti-inflammatory agent. Furthermore, the anticancer activity of MDAA warrants further investigation, particularly in vivo studies to determine its efficacy and safety as a chemotherapeutic agent. Overall, MDAA has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
MDAA can be synthesized using a multistep reaction process that involves the condensation of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine with 2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The final product is a white crystalline solid with a melting point of approximately 160°C.
Wissenschaftliche Forschungsanwendungen
MDAA has been studied extensively for its potential therapeutic applications. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, MDAA has been found to exhibit anticancer activity in vitro, suggesting that it may have potential as a chemotherapeutic agent. Furthermore, MDAA has been investigated for its potential as a pain reliever and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16(2)19(15-25-14-13-22-24-25)23-21(26)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,19-20H,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFARNNLBVEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

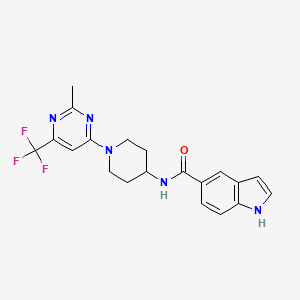


![2-fluoro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2910360.png)

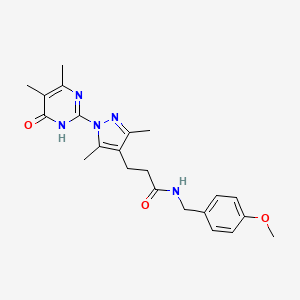
![4-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-3-phenoxyazetidin-2-one](/img/structure/B2910368.png)

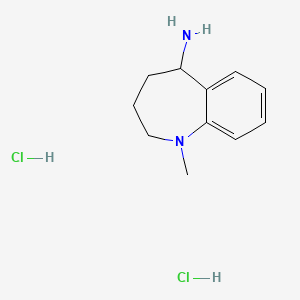
![N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2910372.png)
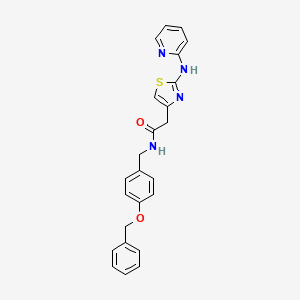
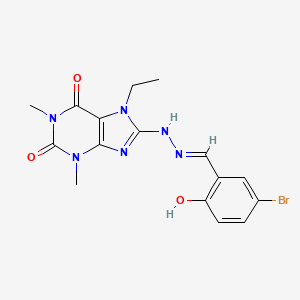
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2910377.png)
![tert-Butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2910379.png)